N-(3-bromophenyl)-2,6-dimethoxybenzamide served as a precursor in the synthesis of conformationally restricted analogues of remoxipride, a dopamine D2 receptor antagonist. [] The goal was to develop compounds with enhanced binding affinity and potentially improved antipsychotic properties. Various cyclic benzamides were synthesized, mimicking the intramolecular hydrogen bonding observed in desmethylremoxipride.
N-(3-bromophenyl)-2,6-dimethoxybenzamide served as a precursor in the synthesis of substituted 6-methoxysalicylamides. [] These derivatives were evaluated for their antidopamine activity, both in vitro and in vivo. The presence of a lipophilic aromatic substituent in the 3-position, para to the methoxy group, and an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl moiety as the side chain enhanced the antidopamine activity.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9